ethyl 2-oxo-2-((4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)amino)acetate
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Description
Ethyl 2-oxo-2-((4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)amino)acetate is a chemical compound with the molecular formula C11H12O3 . It has a molecular weight of 192.21 . The compound appears as a colorless to light yellow clear liquid .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a simple, room temperature approach for the fast single-step synthesis of α-phosphonyloxy ketone, a drug scaffold, has been developed which involves highly reactive species i.e., 1,2-dicarbonyls that readily react with trialkyl phosphites and formic acids in batch as well as in continuous-flow with the flow rate of 3 ml/min .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H12O3/c1-8-3-5-10 (6-4-8)11 (13)7-14-9 (2)12/h3-6H,7H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
This compound has a boiling point of 304 °C and a flash point of 128 °C . It has a specific gravity of 1.09 . .Scientific Research Applications
Heterocyclic Compound Synthesis
The compound is used in the synthesis of heterocyclic systems that exhibit biocidal properties against a range of Gram-positive and Gram-negative bacteria, as well as yeast-like and filamentous fungi. This application suggests its potential for developing new antimicrobial agents (Youssef et al., 2011).
Microwave Irradiative Cyclocondensation
Employed in microwave irradiative cyclocondensation, it contributes to the synthesis of pyrimidine linked pyrazole heterocyclics. These compounds are then tested for their insecticidal and antibacterial potential, indicating the role of ethyl 2-oxo-2-((4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)amino)acetate in developing compounds with potential agricultural and medical applications (Deohate & Palaspagar, 2020).
Facile Synthesis Methodology
It is instrumental in a facile synthesis methodology for deriving 2, 3-(ring fused)-5-(5-tetrazolyl)-4H-pyrimidin-4-one derivatives, showcasing its utility in generating compounds with potential pharmacological applications (Kanno et al., 1991).
Anticancer and Anti-5-Lipoxygenase Agents
The compound has been utilized in the synthesis of novel pyrazolopyrimidines derivatives that exhibit both anticancer and anti-5-lipoxygenase activities. This highlights its importance in the development of new therapeutic agents (Rahmouni et al., 2016).
Green Synthesis Approaches
It is also used in green, solvent-free synthesis approaches for Pyrano[2,3-c]-Pyrazoles and Pyrazolo[1,5-a]Pyrimidines, emphasizing its role in environmental-friendly chemical synthesis processes (Al-Matar et al., 2010).
properties
IUPAC Name |
ethyl 2-[[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]amino]-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O4/c1-3-25-16(24)14(22)19-20-9-17-13-12(15(20)23)8-18-21(13)11-6-4-10(2)5-7-11/h4-9H,3H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGWXFZAAGCBCCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NN1C=NC2=C(C1=O)C=NN2C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-oxo-2-((4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)amino)acetate |
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